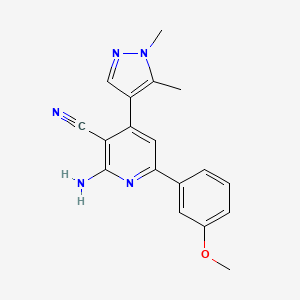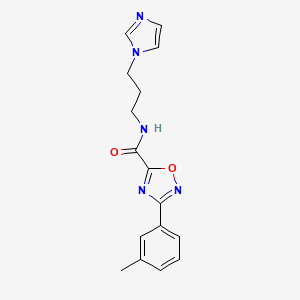![molecular formula C19H29Cl2NO3 B5453006 Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5453006.png)
Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with an ethyl ester group and a butyl chain linked to a chloromethylphenoxy group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-methylphenol: This intermediate is synthesized through the chlorination of 4-methylphenol.
Formation of 2-chloro-4-methylphenoxybutyl bromide: The 2-chloro-4-methylphenol is reacted with butyl bromide in the presence of a base to form the corresponding ether.
Synthesis of piperidine derivative: The 2-chloro-4-methylphenoxybutyl bromide is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine derivative.
Esterification: The piperidine derivative is esterified with ethyl chloroformate to form the final product, Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate.
Hydrochloride formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, nitriles, or other substituted derivatives.
Scientific Research Applications
Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives, such as:
Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate: Similar structure but with a shorter alkyl chain.
Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate: Lacks the hydrochloride salt form.
Ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrobromide: Similar compound with a different counterion.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
ethyl 1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO3.ClH/c1-3-23-19(22)16-8-11-21(12-9-16)10-4-5-13-24-18-7-6-15(2)14-17(18)20;/h6-7,14,16H,3-5,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGNBNAKQAZTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxy-3-methylphenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5452924.png)
![1-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5452926.png)
![3-methyl-8-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5452932.png)


![(2R)-2-amino-4-methyl-1-[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]pentan-1-one](/img/structure/B5452958.png)
![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5452967.png)
![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5452973.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5452983.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5452992.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5452994.png)

![2-[(1E)-2-(2-METHOXY-5-NITROPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5453025.png)
![7-(cyclopropylsulfonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5453033.png)
